
Cy3.5 tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3.5 tetrazine is a fluorescent dye that is widely used in biochemical and biological research. It is known for its ability to label trans-cyclooctene-modified biological molecules, making it an excellent tool for fluorescence imaging and other fluorescence-based biochemical analyses . The compound is part of the tetrazine family, which is characterized by the presence of a tetrazine moiety, a heterocyclic compound containing four nitrogen atoms.
Métodos De Preparación
The synthesis of Cy3.5 tetrazine involves several steps, including the preparation of the tetrazine moiety and its subsequent conjugation with the Cy3.5 dye. Common synthetic routes include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of tetrazine derivatives with fine-tuned electronic properties. Industrial production methods typically involve large-scale synthesis using these established routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Cy3.5 tetrazine undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . One of the most notable reactions is the inverse electron demand Diels–Alder (IEDDA) reaction with strained alkenes such as trans-cyclooctene . This reaction is highly efficient and selective, forming stable conjugates via a dihydropyrazine moiety. Common reagents used in these reactions include strained alkenes and alkynes, and the major products formed are stable conjugates that are useful for various biochemical applications.
Aplicaciones Científicas De Investigación
Cy3.5 tetrazine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used for the labeling of trans-cyclooctene-modified molecules, enabling the study of complex biochemical processes . In biology, it is employed in fluorescence imaging to visualize biomolecules in their native environment . In medicine, this compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of cancer and other diseases . Its ability to form stable conjugates with biological molecules makes it a valuable tool for various research applications.
Mecanismo De Acción
The mechanism of action of Cy3.5 tetrazine involves its reaction with trans-cyclooctene-modified molecules through the inverse electron demand Diels–Alder reaction . This reaction forms a stable dihydropyrazine moiety, which allows for the efficient labeling of biological molecules. The molecular targets of this compound are typically proteins, peptides, and oligonucleotides that have been modified with trans-cyclooctene. The pathways involved in this reaction are highly specific and efficient, making this compound a powerful tool for biochemical research.
Comparación Con Compuestos Similares
Cy3.5 tetrazine is similar to other tetrazine-based compounds, such as Cy3 tetrazine and Cy5 tetrazine . These compounds also undergo the inverse electron demand Diels–Alder reaction with strained alkenes and are used for similar applications in fluorescence imaging and biochemical analysis. this compound is unique in its spectral properties, with an excitation wavelength of 579 nm and an emission wavelength of 591 nm . This makes it particularly useful for applications that require specific fluorescence characteristics. Other similar compounds include 1,2,4,5-tetrazine derivatives, which are also used in bioorthogonal chemistry and have similar reactivity and stability .
Propiedades
Fórmula molecular |
C47H48ClN7O |
|---|---|
Peso molecular |
762.4 g/mol |
Nombre IUPAC |
6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;chloride |
InChI |
InChI=1S/C47H47N7O.ClH/c1-46(2)40(53(5)38-27-25-33-14-8-10-16-36(33)43(38)46)18-13-19-41-47(3,4)44-37-17-11-9-15-34(37)26-28-39(44)54(41)29-12-6-7-20-42(55)48-30-32-21-23-35(24-22-32)45-51-49-31-50-52-45;/h8-11,13-19,21-28,31H,6-7,12,20,29-30H2,1-5H3;1H |
Clave InChI |
DVXQMWJFDSQZJL-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)

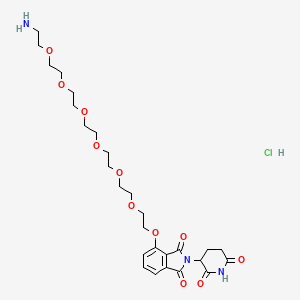
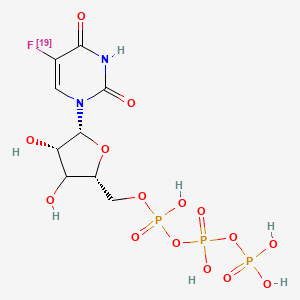
![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)

![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)
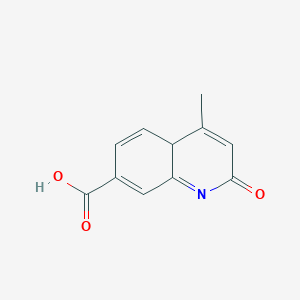
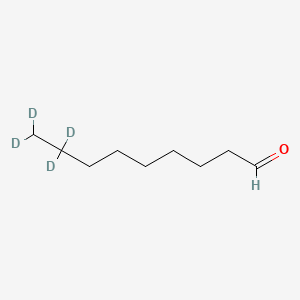
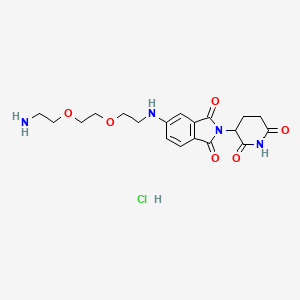
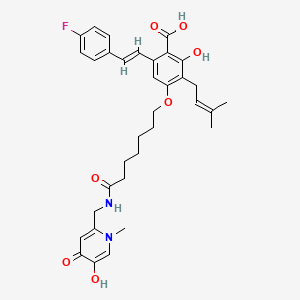

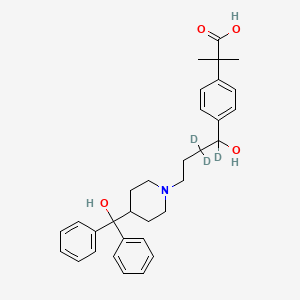
![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)
